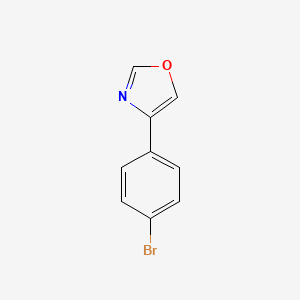

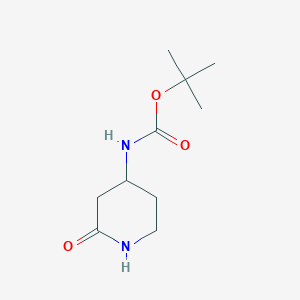

5-tert-butyl-1H-imidazole-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of imidazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of metal-organic frameworks (MOFs) using bis(imidazole) bridging ligands is described, where solvothermal reactions are employed to create novel coordination polymers . Another paper outlines a novel synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, which involves a selective Sandmeyer reaction, indicating the versatility of imidazole derivatives in synthetic chemistry . Additionally, the preparation of chiral auxiliaries from imidazole derivatives is discussed, showcasing the utility of these compounds in asymmetric synthesis .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms. The substitution at various positions on the imidazole ring can significantly affect the molecular geometry and properties. For example, the crystal structure of a thiazol-2-amine derivative substituted with a tert-butyl group is determined by single-crystal X-ray diffraction, revealing a monoclinic system with specific bond lengths and angles . This highlights the importance of structural analysis in understanding the properties of imidazole derivatives.

Chemical Reactions Analysis

Imidazole derivatives participate in a variety of chemical reactions, which can be influenced by substituents like the tert-butyl group. The papers describe reactions such as bromine-lithium exchange and palladium-catalyzed coupling to synthesize substituted t-butyl 1-methyl-1H-imidazole-5-carboxylates . These reactions are crucial for the functionalization of the imidazole ring and the creation of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are determined by their molecular structure. The presence of tert-butyl groups can impart steric bulk, affecting the compound's reactivity and solubility. The papers discuss the characterization of imidazole derivatives using techniques like IR spectra, powder X-ray diffraction (PXRD), and thermogravimetric (TG) analyses . These methods help in understanding the stability, reactivity, and other physical properties of the compounds.

Wissenschaftliche Forschungsanwendungen

1. Chemosensors for Detecting Ions

5-tert-butyl-1H-imidazole-4-carboxylic acid derivatives have been reported as effective chemosensors. In a study, specific imidazole derivatives were utilized as reversible luminescent sensors for detecting cyanide and mercury ions. These compounds demonstrated selective sensing towards CN- ions, leading to the quenching of fluorescence. This research indicates the potential of these derivatives in environmental and safety applications (Emandi et al., 2018).

2. Synthesis of Amino-Acid Methyl Esters

Another application involves the synthesis of acid-sensitive and highly hindered α-amino-acid methyl esters. A specific chiral glycine derivative of 5-tert-butyl-1H-imidazole-4-carboxylic acid, termed BDI, was used for this purpose. This study highlights the compound's utility in synthesizing complex amino acids, which can have broad implications in pharmaceutical and biochemical research (Hoffmann & Seebach, 1997).

3. Creation of Novel Chiral Auxiliaries

The compound has also been employed in the creation of new chiral auxiliaries. One study developed both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate from L-alanine, which is closely related to 5-tert-butyl-1H-imidazole-4-carboxylic acid. These auxiliaries were then used in peptide synthesis, showcasing the compound's importance in the synthesis of complex organic molecules (Studer et al., 1995).

Zukünftige Richtungen

Imidazole and its derivatives have been the focus of many research studies due to their wide range of biological activities . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry are remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

Eigenschaften

IUPAC Name |

5-tert-butyl-1H-imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-8(2,3)6-5(7(11)12)9-4-10-6/h4H,1-3H3,(H,9,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZBPWFTYFOPMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(N=CN1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622084 |

Source

|

| Record name | 5-tert-Butyl-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-tert-butyl-1H-imidazole-4-carboxylic acid | |

CAS RN |

714273-88-8 |

Source

|

| Record name | 5-tert-Butyl-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1322150.png)